molecular formula C10H14O4 B6264828 4-(2-hydroxyethyl)-2,6-dimethoxyphenol CAS No. 20824-45-7

4-(2-hydroxyethyl)-2,6-dimethoxyphenol

Cat. No. B6264828
CAS RN: 20824-45-7
M. Wt: 198.2
InChI Key:
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Description

“4-(2-hydroxyethyl)-2,6-dimethoxyphenol” is a phenolic compound with two methoxy groups and one hydroxyethyl group. Phenolic compounds are often involved in antioxidant activity . A similar compound, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), is a zwitterionic sulfonic acid buffering agent widely used in cell culture .


Synthesis Analysis

While specific synthesis methods for “4-(2-hydroxyethyl)-2,6-dimethoxyphenol” were not found, a related compound, polyacrylamide-grafted chitosan nanoparticles, was synthesized by copolymerization of acrylamide and chitosan nanoparticle under ultraviolet irradiation .


Molecular Structure Analysis

The molecular structure of “4-(2-hydroxyethyl)-2,6-dimethoxyphenol” would likely involve a phenol ring with methoxy groups at the 2 and 6 positions and a hydroxyethyl group at the 4 position. A similar compound, HEPES, has a piperazine ring attached to the hydroxyethyl group .

Scientific Research Applications

Organic Synthesis Intermediate

4-(2-Hydroxyethyl)-2,6-dimethoxyphenol: is primarily used as an intermediate in organic chemical synthesis. This compound is involved in the preparation of various morpholine derivatives due to its structural compatibility with morpholine rings . Its solubility in water and reactivity with other organic compounds make it a valuable precursor in synthesizing more complex molecules.

Future Directions

While specific future directions for “4-(2-hydroxyethyl)-2,6-dimethoxyphenol” are not available, research on smart hydrogels, which can include phenolic compounds, is being accelerated around the world. These hydrogels exhibit excellent characteristics of reacting under different environmental conditions and have a wide range of applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-hydroxyethyl)-2,6-dimethoxyphenol involves the alkylation of 2,6-dimethoxyphenol with 2-chloroethanol in the presence of a base, followed by demethylation of the resulting product using a strong acid.", "Starting Materials": [ "2,6-dimethoxyphenol", "2-chloroethanol", "Base (e.g. sodium hydroxide)", "Strong acid (e.g. hydrochloric acid)" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethoxyphenol in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add 2-chloroethanol to the solution and stir the mixture at room temperature for several hours.", "Step 3: Acidify the reaction mixture with a strong acid (e.g. hydrochloric acid) to protonate the product and promote demethylation.", "Step 4: Extract the product with a suitable organic solvent (e.g. diethyl ether) and purify it by recrystallization or column chromatography." ] }

CAS RN

20824-45-7

Product Name

4-(2-hydroxyethyl)-2,6-dimethoxyphenol

Molecular Formula

C10H14O4

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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